molecular formula C9H9NO4 B016604 Acetic acid salicyloyl-amino-ester

Acetic acid salicyloyl-amino-ester

Cat. No.: B016604
M. Wt: 195.17 g/mol
InChI Key: PCFWLDHLJWUGSU-UHFFFAOYSA-N
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Description

Acetic Acid Salicyloyl-Amino-Ester: is an organic compound belonging to the class of salicylamides, which are carboxamide derivatives of salicylic acid. Salicylic acid is the ortho-hydroxylated derivative of benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetic Acid Salicyloyl-Amino-Ester typically involves the esterification of salicylic acid with acetic acid in the presence of a catalyst. The reaction can be carried out under acidic or basic conditions, with common catalysts including sulfuric acid or hydrochloric acid for acidic conditions, and sodium hydroxide for basic conditions. The reaction is generally performed at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process. Industrial methods often focus on maximizing yield while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Acetic Acid Salicyloyl-Amino-Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups, such as amines or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, Acetic Acid Salicyloyl-Amino-Ester is used as a precursor for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme activity or as a model compound in biochemical studies.

Medicine

This compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new therapeutic agents.

Industry

In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its chemical properties make it suitable for various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: A precursor to Acetic Acid Salicyloyl-Amino-Ester, known for its use in acne treatment and as an anti-inflammatory agent.

    Acetylsalicylic Acid (Aspirin): A widely used analgesic and anti-inflammatory drug.

    Methyl Salicylate: Commonly used in topical pain relief products.

Uniqueness

This compound is unique due to its specific ester linkage, which imparts distinct chemical and biological properties. Unlike its analogs, it offers a balance of reactivity and stability, making it versatile for various applications.

Properties

IUPAC Name

[(2-hydroxybenzoyl)amino] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6(11)14-10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCFWLDHLJWUGSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)ONC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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